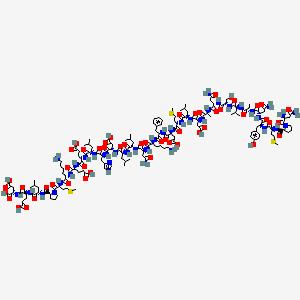![molecular formula C11H10O B568586 2-[(1Z)-buta-1,3-dienyl]benzaldehyde CAS No. 124300-58-9](/img/structure/B568586.png)
2-[(1Z)-buta-1,3-dienyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1Z)-buta-1,3-dienyl]benzaldehyde is an organic compound with the molecular formula C11H10O. It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a butadienyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-buta-1,3-dienyl]benzaldehyde typically involves the reaction of benzaldehyde with 1,3-butadiene under specific conditions. One common method is the Diels-Alder reaction, where benzaldehyde acts as the dienophile and 1,3-butadiene as the diene. The reaction is carried out under controlled temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using catalysts to enhance the reaction rate. The product is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
2-[(1Z)-buta-1,3-dienyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[(1Z)-1,3-Butadien-1-yl]benzoic acid.
Reduction: Formation of 2-[(1Z)-1,3-Butadien-1-yl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-[(1Z)-buta-1,3-dienyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(1Z)-buta-1,3-dienyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The butadienyl group can participate in conjugation reactions, affecting the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
Benzaldehyde: The parent compound, with a simpler structure lacking the butadienyl group.
Cinnamaldehyde: Contains a phenylpropene group instead of the butadienyl group.
2-Phenylbutadiene: Similar structure but lacks the aldehyde group.
属性
CAS 编号 |
124300-58-9 |
|---|---|
分子式 |
C11H10O |
分子量 |
158.2 |
IUPAC 名称 |
2-[(1Z)-buta-1,3-dienyl]benzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-9H,1H2/b6-3- |
InChI 键 |
CMFAYGXRJXBNMM-UTCJRWHESA-N |
SMILES |
C=CC=CC1=CC=CC=C1C=O |
同义词 |
Benzaldehyde, 2-(1,3-butadienyl)-, (Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)
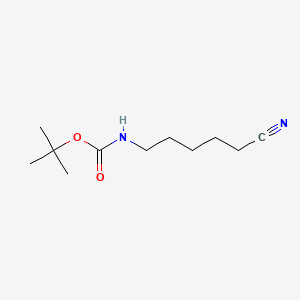
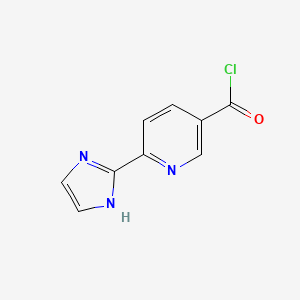
![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)
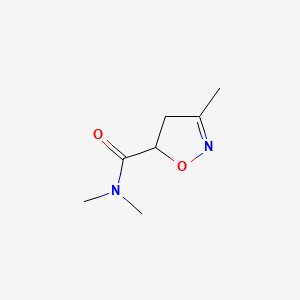
![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)
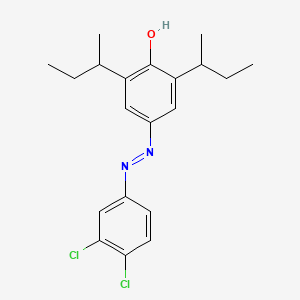
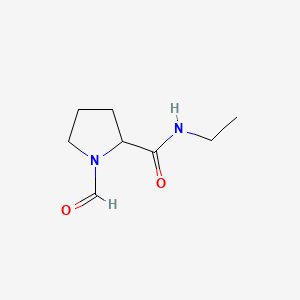
![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)
